3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromides in the presence of an equimolar quantity of potassium hydroxide . This reaction leads to the formation of the desired triazolothiadiazole compound. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours.
Chemical Reactions Analysis
3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or phenyl groups can be replaced by other substituents using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is attributed to its ability to disrupt the integrity of fungal cell membranes, leading to cell death . The compound can also inhibit specific enzymes or receptors, thereby interfering with essential biological processes in microorganisms or cancer cells.
Comparison with Similar Compounds
3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
3,6-Dialkyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: These compounds have different alkyl groups attached to the triazolothiadiazole core and exhibit varying degrees of antimicrobial and cytotoxic activities.
3,6-Diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: These compounds have aryl groups attached to the triazolothiadiazole core and have been studied for their antibacterial properties.
Properties
CAS No. |
870640-89-4 |
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Molecular Formula |
C17H14N4OS |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H14N4OS/c1-2-22-14-11-7-6-10-13(14)15-18-19-17-21(15)20-16(23-17)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
JZEMBVFWSJAFBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C3N2N=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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